molecular formula C11H10N2O3 B1499995 4-Amino-8-methoxyquinoline-3-carboxylic acid CAS No. 1018127-99-5

4-Amino-8-methoxyquinoline-3-carboxylic acid

Cat. No. B1499995
CAS RN: 1018127-99-5
M. Wt: 218.21 g/mol
InChI Key: UQCXQCSUKAOKBP-UHFFFAOYSA-N
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Description

4-Amino-8-methoxyquinoline-3-carboxylic acid is a chemical compound that is offered by various chemical suppliers for experimental and research use . Its molecular formula is C11H10N2O3 .


Synthesis Analysis

Quinoline, the core structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with an amino group at the 4-position and a methoxy group at the 8-position . The carboxylic acid group is attached to the 3-position of the quinoline ring .


Chemical Reactions Analysis

Quinoline and its analogs, including this compound, have been the subject of numerous studies due to their wide range of biological and pharmaceutical activities . They can undergo various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

Amino acids, including this compound, are generally colorless, crystalline solids . They have high melting points, are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . Amino acids are also amphoteric in nature, meaning they can act as both acids and bases due to the presence of both amine and carboxylic groups .

Scientific Research Applications

Antibacterial Activity and Safety Profile

4-Amino-8-methoxyquinoline-3-carboxylic acid derivatives exhibit significant antibacterial activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. These compounds have been synthesized and evaluated, showing equivalent activity to the most active 8-substituted quinolones. Notably, certain derivatives, specifically 8-methoxyquinolones, have demonstrated a reduction in potential side effects like phototoxicity and cytotoxicity compared to other quinolones, indicating a favorable safety profile for therapeutic applications (Sánchez et al., 1995).

Antiallergy Agents

Research on this compound related compounds has also revealed promising antiallergy activity. Derivatives synthesized for this purpose exhibited activity in the rat PCA assay, indicating their potential as antiallergy agents. The presence of a carboxylic acid moiety at certain positions was found to afford optimal potency, and esters were preferred for good oral absorption, suggesting their utility in developing oral antiallergy medications (Althuis et al., 1980).

Catalysis in Organic Synthesis

The compound and its derivatives are utilized in auxiliary-assisted palladium-catalyzed arylation and alkylation of sp^2 and sp^3 carbon-hydrogen bonds in carboxylic acid derivatives. This highlights their role in facilitating selective organic transformations, which are crucial for synthesizing complex molecules in pharmaceuticals and material science (Shabashov & Daugulis, 2010).

Antiparasitic Activities

8-Aminoquinolines, a class including this compound derivatives, have been studied for their antiparasitic activities, particularly against malaria and pneumocystis pneumonia. Research into the enantiomers of these compounds has shown differences in efficacy and toxicity, suggesting the importance of stereochemistry in optimizing therapeutic profiles for antiparasitic treatments (Nanayakkara et al., 2008).

Photolabile Protecting Groups

In the realm of photochemistry, derivatives of this compound have been explored as photolabile protecting groups for carboxylic acids. This application is particularly relevant in developing light-sensitive materials and compounds for controlled release in drug delivery systems (Fedoryak & Dore, 2002).

Mechanism of Action

While the specific mechanism of action for 4-Amino-8-methoxyquinoline-3-carboxylic acid is not mentioned in the search results, it’s worth noting that similar compounds, such as tranexamic acid, work as antifibrinolytics . Tranexamic acid, a synthetic analog of the amino acid lysine, serves as an antifibrinolytic by reversibly binding four to five lysine receptor sites on plasminogen . This decreases the conversion of plasminogen to plasmin, preventing fibrin degradation and preserving the framework of fibrin’s matrix structure .

Future Directions

4-Amino-8-methoxyquinoline-3-carboxylic acid is currently offered by various chemical suppliers for experimental and research use . The future directions of this compound will likely depend on the results of ongoing and future research studies. It’s important to note that the specific future directions for this compound were not found in the search results.

properties

IUPAC Name

4-amino-8-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-6-9(12)7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCXQCSUKAOKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652857
Record name 4-Amino-8-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018127-99-5
Record name 4-Amino-8-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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